molecular formula C22H21FN2OS B302742 3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B302742
M. Wt: 380.5 g/mol
InChI Key: WTIWVDGXRANPFB-HJFHBGSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields of science. It is a highly versatile molecule that has been found to exhibit a wide range of biological and pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the molecule may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its versatility. It has been found to exhibit a wide range of biological and pharmacological activities, making it a useful tool for studying various diseases and conditions. However, one of the limitations of using this molecule is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective analogs of the molecule for use in various applications. Additionally, further studies are needed to fully understand the mechanism of action of the molecule and its potential toxicity. Furthermore, the molecule may have potential applications in other areas of science, such as materials science and catalysis, which could be explored in future research.

Synthesis Methods

The synthesis of 3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in the literature. The most common method involves the reaction of cyclohexyl isothiocyanate with 3-fluorobenzaldehyde and phenyl hydrazine in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with 2-cyanomethyl-3-phenyl-2H-indole to yield the final product.

Scientific Research Applications

3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

properties

Product Name

3-Cyclohexyl-5-(3-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C22H21FN2OS

Molecular Weight

380.5 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[(3-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21FN2OS/c23-17-9-7-8-16(14-17)15-20-21(26)25(19-12-5-2-6-13-19)22(27-20)24-18-10-3-1-4-11-18/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2/b20-15+,24-22?

InChI Key

WTIWVDGXRANPFB-HJFHBGSISA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=NC4=CC=CC=C4

SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=NC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=NC4=CC=CC=C4

Origin of Product

United States

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